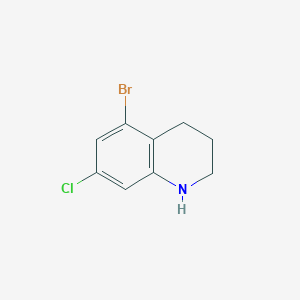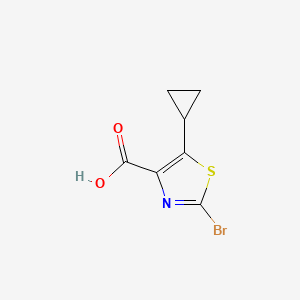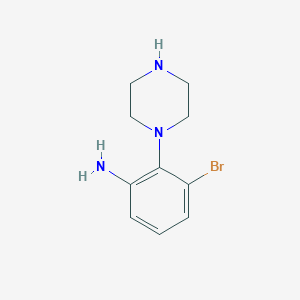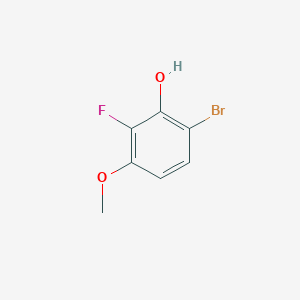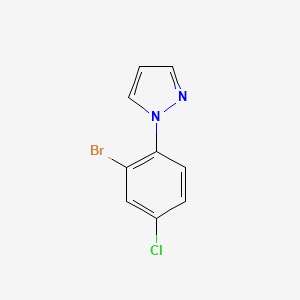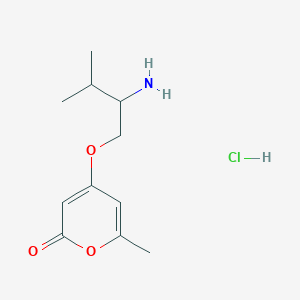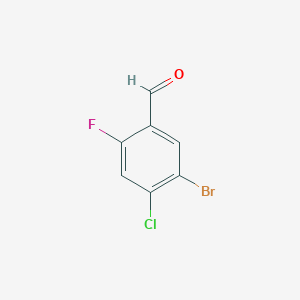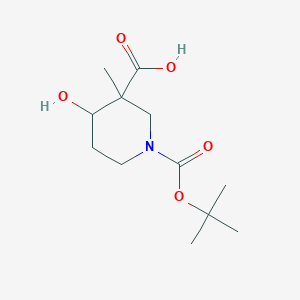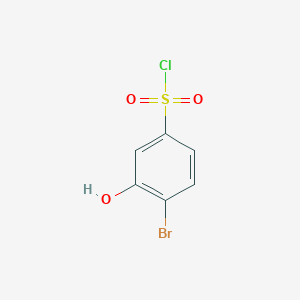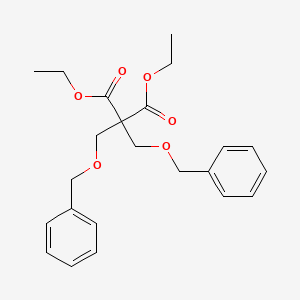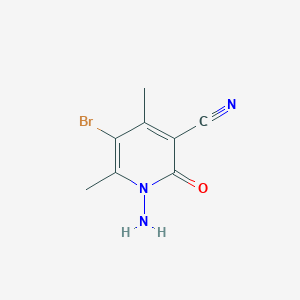
9-Bromo-10-(9-phenanthryl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-10-(9-phenanthryl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(9-phenanthryl)anthracene typically involves the bromination of 10-(9-phenanthryl)anthracene. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed. The crude product is then purified by column chromatography to yield a light yellow powder .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-10-(9-phenanthryl)anthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include various substituted anthracenes.
Oxidation Reactions: Products include anthraquinones and other oxidized derivatives.
Reduction Reactions: Products include hydroanthracenes.
Scientific Research Applications
9-Bromo-10-(9-phenanthryl)anthracene has several scientific research applications:
Organic Light Emitting Diodes (OLEDs): Used as a blue-emitting material in OLEDs due to its photophysical properties.
Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.
Photon Upconversion: Employed in triplet–triplet annihilation photon upconversion systems to enhance light-harvesting efficiency
Mechanism of Action
The mechanism of action of 9-Bromo-10-(9-phenanthryl)anthracene involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. In photon upconversion systems, it acts as an annihilator, transferring energy to a sensitizer molecule, which then emits light at a higher energy level.
Comparison with Similar Compounds
Similar Compounds
9-Bromophenanthrene: Another brominated polycyclic aromatic hydrocarbon with similar structural properties.
9,10-Dibromoanthracene: A derivative of anthracene with two bromine atoms.
9-Bromo-10-phenylanthracene: A similar compound with a phenyl group instead of a phenanthryl group.
Uniqueness
9-Bromo-10-(9-phenanthryl)anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring efficient light emission and energy transfer .
Properties
IUPAC Name |
9-bromo-10-phenanthren-9-ylanthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17Br/c29-28-24-15-7-5-13-22(24)27(23-14-6-8-16-25(23)28)26-17-18-9-1-2-10-19(18)20-11-3-4-12-21(20)26/h1-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIXPXSRUDGFLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1380861.png)
